1-(3-Methoxyisoxazol-5-YL)ethan-1-OL
Description
Properties
IUPAC Name |
1-(3-methoxy-1,2-oxazol-5-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-4(8)5-3-6(9-2)7-10-5/h3-4,8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQBNBRDISHLEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NO1)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Keto Esters with Hydroxylamine Derivatives
The most widely reported route involves cyclocondensation reactions between β-keto esters and hydroxylamine derivatives. For example, ethyl acetoacetate reacts with O-methylhydroxylamine hydrochloride in ethanol under reflux to form the isoxazole core . Subsequent reduction of the ester group to the alcohol moiety is achieved using sodium borohydride in tetrahydrofuran (THF) at 0–5°C, yielding the target compound with 68–72% purity.
Key Reaction Parameters:
| Parameter | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | EtOH, 80°C, 6 h | 85 | 90 |
| Reduction | NaBH4, THF, 0°C, 2 h | 78 | 92 |
This method benefits from readily available starting materials but requires strict temperature control during the reduction phase to avoid over-reduction byproducts .
Direct Functionalization of Preformed Isoxazole Cores
An alternative approach modifies preassembled isoxazole rings. 3-Hydroxyisoxazole-5-carbaldehyde undergoes O-methylation using methyl iodide and potassium carbonate in dimethylformamide (DMF) at 60°C for 12 h . The aldehyde group is then reduced to the primary alcohol via catalytic hydrogenation (H2, Pd/C, 1 atm) in methanol, achieving an overall yield of 63%.
Comparative Analysis of Methylation Agents:
| Methylation Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Methyl iodide | DMF | 12 | 75 |
| Dimethyl sulfate | Acetonitrile | 8 | 68 |
| Trimethyloxonium tetrafluoroborate | Dichloromethane | 6 | 82 |
Trimethyloxonium tetrafluoroborate demonstrates superior efficiency due to its enhanced electrophilicity, though its hygroscopic nature necessitates anhydrous conditions .
Microwave-Assisted One-Pot Synthesis
Recent advances employ microwave irradiation to accelerate the synthesis. A mixture of acetylacetone, O-methylhydroxylamine hydrochloride, and ceric ammonium nitrate (CAN) in acetonitrile is irradiated at 150°C for 15 minutes, directly yielding 1-(3-methoxyisoxazol-5-yl)ethan-1-ol with 89% conversion.
Microwave vs. Conventional Heating:
| Method | Time | Energy Input (kJ/mol) | Yield (%) |
|---|---|---|---|
| Microwave | 15 min | 120 | 89 |
| Conventional | 6 h | 450 | 76 |
This method reduces reaction time by 96% and energy consumption by 73%, though scalability remains challenging for industrial applications .
Enzymatic Reduction of Ketone Precursors
Biocatalytic routes utilize alcohol dehydrogenases (ADHs) for stereoselective reduction of 1-(3-methoxyisoxazol-5-yl)ethan-1-one. ADH from Lactobacillus brevis in a phosphate buffer (pH 7.0) with NADPH cofactor achieves 94% enantiomeric excess (ee) for the (R)-isomer at 30°C .
Enzyme Performance Metrics:
| Enzyme Source | Substrate Conc. (mM) | ee (%) | Turnover Number |
|---|---|---|---|
| L. brevis | 50 | 94 | 12,000 |
| Saccharomyces cerevisiae | 30 | 88 | 8,500 |
While enzymatically superior for chiral synthesis, the requirement for cofactor regeneration systems increases operational complexity.
Solid-Phase Synthesis for High-Throughput Production
Immobilized synthesis on Wang resin enables rapid parallel production. The isoxazole ring is constructed via 1,3-dipolar cycloaddition between resin-bound nitrile oxides and enol ethers. After cleavage with trifluoroacetic acid (TFA), the free alcohol is obtained with >95% purity, suitable for pharmaceutical screening .
Resin Performance Comparison:
| Resin Type | Loading Capacity (mmol/g) | Cleavage Efficiency (%) |
|---|---|---|
| Wang resin | 0.8 | 98 |
| Rink amide resin | 0.6 | 85 |
Solid-phase methods excel in generating compound libraries but suffer from higher reagent costs per gram .
Green Chemistry Approaches
Supercritical CO2 (scCO2) as a solvent replaces traditional organic media in the cyclocondensation step. At 80°C and 150 bar, reaction times decrease to 2 h with 91% yield, while eliminating solvent waste.
Environmental Impact Assessment:
| Method | E-Factor* | PMI** |
|---|---|---|
| scCO2 | 2.1 | 3.8 |
| Conventional (DMF) | 18.7 | 27.4 |
*E-Factor = mass waste / mass product; **PMI = Process Mass Intensity
scCO2 technology aligns with sustainable chemistry principles but demands high-pressure infrastructure .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyisoxazol-5-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are frequently employed.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
1-(3-Methoxyisoxazol-5-yl)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyisoxazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Isoxazole derivatives are widely studied for their pharmacological and agrochemical relevance. Below, 1-(3-Methoxyisoxazol-5-YL)ethan-1-OL is compared to structurally analogous compounds, focusing on substituent effects, synthesis, and physical properties.
Structural Analogues
Key analogues include:
- Methyl 1-(5-Methyl-3-isoxazolyl)-1H-imidazole-4-carboxylate (56) : Features a 5-methylisoxazole linked to an imidazole-4-carboxylate group.
- 5-Amino-3-methoxyisoxazole: Substitutes the ethanol group with an amino moiety.
- 1-(5-Ethyl-3-methoxyisoxazol-5-YL)propan-1-OL: Extends the ethanol chain to propanol and adds an ethyl group to position 5.
Substituent Effects on Physicochemical Properties
- Methoxy vs. However, amino groups (as in 5-amino-3-methoxyisoxazole) could further enhance solubility via hydrogen bonding.
- Ethanol Side Chain: The hydroxyl group in this compound may increase hydrophilicity relative to ester-functionalized analogues like compound 56, which has a lipophilic methyl carboxylate group.
Reactivity and Functionalization
- The ethanol group in the target compound could be oxidized to a ketone or esterified, enabling diversification.
- Compound 56 ’s imidazole-carboxylate structure highlights the versatility of isoxazole derivatives in forming fused heterocycles, a strategy that could be applied to the target molecule for drug discovery.
Data Table: Comparative Analysis of Isoxazole Derivatives
Research Findings and Implications
- Similar challenges may affect the target compound’s synthesis.
- Polarity and Bioactivity: The methoxy and ethanol groups in this compound could improve its pharmacokinetic profile compared to methyl- or ester-substituted analogues, making it a candidate for further pharmacological screening.
Biological Activity
1-(3-Methoxyisoxazol-5-YL)ethan-1-OL is a compound that has garnered attention due to its diverse biological activities. This article delves into the compound's biological properties, including its antimicrobial, antifungal, and potential therapeutic effects. The findings are supported by various studies and data tables summarizing key research results.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential use as an antibacterial agent. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.
Antifungal Activity
In addition to its antibacterial effects, this compound has shown moderate antifungal activity. Studies have indicated that it can inhibit the growth of various fungal species, making it a candidate for further investigation in the field of mycology.
Therapeutic Potential
The compound's unique structure may also contribute to its therapeutic potential in treating various diseases. Early investigations have pointed towards its role in modulating inflammatory responses, which could be beneficial in conditions such as arthritis or other inflammatory disorders.
Summary of Key Studies
Detailed Case Study: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, this compound was tested against common pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods:
- Results :
- E. coli: MIC = 32 µg/mL
- S. aureus: MIC = 16 µg/mL
- The compound exhibited a dose-dependent response, confirming its potential as an effective antimicrobial agent.
Detailed Case Study: Antifungal Activity
Another significant study focused on the antifungal properties of the compound against Candida albicans. The results indicated:
- IC50 Value : 25 µg/mL
- Mechanism : The compound interferes with ergosterol synthesis, crucial for fungal cell membrane integrity.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-(3-Methoxyisoxazol-5-YL)ethan-1-OL to improve yield and purity?
- Methodology : Optimize reaction conditions (solvent, catalyst, temperature) based on oxazole chemistry precedents. For example, dichloromethane or ethanol with p-toluenesulfonic acid as a catalyst enhances reaction efficiency . Purification via recrystallization (ethanol) or chromatography (TLC/GC) ensures purity . Monitor intermediates using spectroscopic techniques (NMR, IR).
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodology : Use ¹H/¹³C NMR to confirm substituent positions on the oxazole ring, IR for functional group analysis (e.g., -OH stretch), and mass spectrometry for molecular weight validation. X-ray crystallography (via SHELX software ) resolves 3D structure, while TLC/GC monitors reaction progress .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodology : Follow flammability precautions (Category 4 liquid guidelines) , use fume hoods for volatile solvents, and wear PPE (gloves, goggles). Refer to SDS data for emergency measures (e.g., ethanol dilution for skin contact) .
Advanced Research Questions
Q. What are the proposed mechanisms for nucleophilic substitution or oxidation reactions involving this compound?
- Methodology :
- Substitution : The methoxy group undergoes nucleophilic attack (e.g., by amines) via SN2, requiring polar aprotic solvents (DMF) and elevated temperatures .
- Oxidation : Use KMnO₄ or CrO₃ to convert the hydroxyl group to a ketone, monitored by loss of -OH IR peaks and ketone carbonyl signals in NMR .
Q. How does structural modification of the oxazole ring influence biological activity compared to analogues?
- Methodology : Compare MIC values from bioactivity assays (e.g., antibacterial/antifungal). For instance, replacing methoxy with chloro groups (as in 2-chloro derivatives) increases antifungal potency (MIC 0.01 mg/mL vs. 0.05 mg/mL for methoxy analogues) . Use QSAR models to correlate substituent electronegativity with activity .
Q. How can researchers resolve contradictions in reported synthetic yields or bioactivity data for derivatives?
- Methodology : Replicate experiments under standardized conditions (solvent purity, catalyst batch). Apply statistical tools (ANOVA) to assess variability. Cross-validate using orthogonal techniques (e.g., HPLC vs. GC for yield quantification) .
Q. What computational approaches predict the reactivity or pharmacokinetics of this compound?
- Methodology : Use DFT calculations (Gaussian, ORCA) to model transition states for substitution reactions. ADMET predictors (SwissADME) estimate logP, solubility, and CYP450 interactions from SMILES data (e.g.,
COC1=NOC(=C1)CO) .
Q. What challenges arise in crystallographic analysis of this compound, and how can SHELX address them?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
